
4-Hydrazino-2,5,8-trimethylquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 4-hydrazino-2,5,8-triméthylquinoléine est un composé chimique de formule moléculaire C12H16ClN3 et d'une masse moléculaire de 237,73 g/mol . Il est principalement utilisé dans des environnements de recherche, en particulier dans les domaines de la protéomique et de la biochimie . Le composé est caractérisé par son groupe hydrazino lié à un cycle quinoléine, qui est en outre substitué par trois groupes méthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de 4-hydrazino-2,5,8-triméthylquinoléine implique généralement les étapes suivantes :
Matière première : La synthèse commence par la 2,5,8-triméthylquinoléine.
Hydrazination : Le dérivé quinoléine subit une réaction d'hydrazination où l'hydrazine est introduite pour former le groupe hydrazino à la position 4 du cycle quinoléine.
Formation du chlorhydrate : La dernière étape consiste à former le sel de chlorhydrate en faisant réagir le composé hydrazino avec de l'acide chlorhydrique.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du chlorhydrate de 4-hydrazino-2,5,8-triméthylquinoléine ne soient pas bien documentées, l'approche générale consisterait à mettre à l'échelle le processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction telles que la température, la pression et les concentrations de réactif afin de garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 4-hydrazino-2,5,8-triméthylquinoléine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydrazino peut être oxydé pour former des composés azo ou azoxy.
Réduction : Le composé peut être réduit pour former des amines.
Substitution : Le groupe hydrazino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés dans les réactions de substitution.
Principaux produits
Oxydation : Dérivés azo ou azoxy.
Réduction : Amines correspondantes.
Substitution : Divers dérivés quinoléine substitués.
4. Applications de la recherche scientifique
Le chlorhydrate de 4-hydrazino-2,5,8-triméthylquinoléine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme intermédiaire dans la préparation de molécules plus complexes.
Biologie : Employé dans l'étude des mécanismes enzymatiques et des interactions protéiques.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 4-hydrazino-2,5,8-triméthylquinoléine implique son interaction avec diverses cibles moléculaires :
Cibles moléculaires : Le groupe hydrazino peut former des liaisons covalentes avec des sites nucléophiles sur les protéines et les enzymes, ce qui peut inhiber leur activité.
Voies impliquées : Le composé peut interférer avec les voies cellulaires en modifiant des protéines clés, ce qui entraîne des fonctions cellulaires modifiées.
Applications De Recherche Scientifique
4-Hydrazino-2,5,8-trimethylquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Hydrazino-2,5,8-trimethylquinoline hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: The compound can interfere with cellular pathways by modifying key proteins, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Composés similaires
4-aminoquinoléine : Structure similaire, mais avec un groupe amino au lieu d'un groupe hydrazino.
2,5,8-triméthylquinoléine : Dépourvu du groupe hydrazino, ce qui le rend moins réactif.
4-hydrazinoquinoléine : Similaire, mais sans les substitutions méthyle.
Unicité
Le chlorhydrate de 4-hydrazino-2,5,8-triméthylquinoléine est unique en raison de son schéma de substitution spécifique, qui confère une réactivité chimique et une activité biologique distinctes. La présence du groupe hydrazino à la position 4, ainsi que trois groupes méthyle, en fait un composé précieux pour diverses applications de recherche.
Propriétés
Numéro CAS |
1172431-20-7 |
|---|---|
Formule moléculaire |
C12H16ClN3 |
Poids moléculaire |
237.73 g/mol |
Nom IUPAC |
(2,5,8-trimethylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-7-4-5-8(2)12-11(7)10(15-13)6-9(3)14-12;/h4-6H,13H2,1-3H3,(H,14,15);1H |
Clé InChI |
DTKKPBLBJKXLCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC(=NC2=C(C=C1)C)C)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11873134.png)
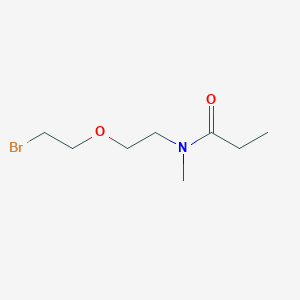
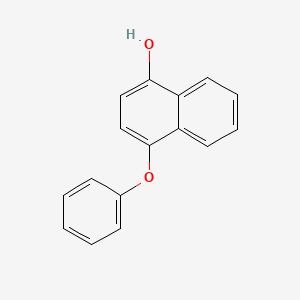

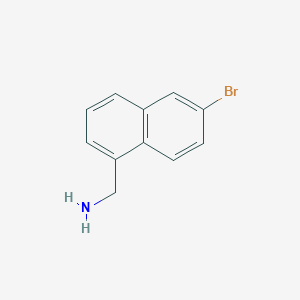
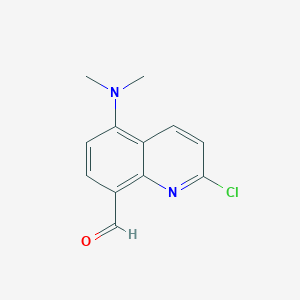

![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)



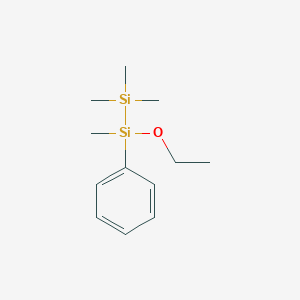
![2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11873220.png)
